molecular formula C11H15N3O B12111784 2-Piperazinone, 4-[(4-aminophenyl)methyl]-

2-Piperazinone, 4-[(4-aminophenyl)methyl]-

Cat. No.: B12111784
M. Wt: 205.26 g/mol
InChI Key: BUNVABGTOMIXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazinone, 4-[(4-aminophenyl)methyl]- is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms a piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also lead to the formation of piperazine derivatives .

Industrial Production Methods

Industrial production of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinone, 4-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazinone, 4-[(4-aminophenyl)methyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the piperazine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

BUNVABGTOMIXBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.